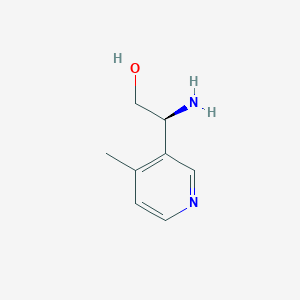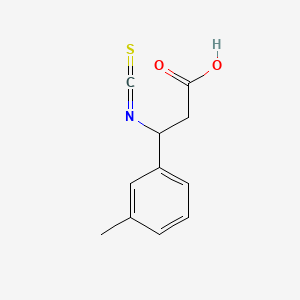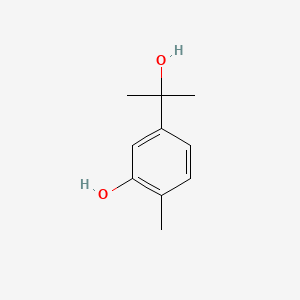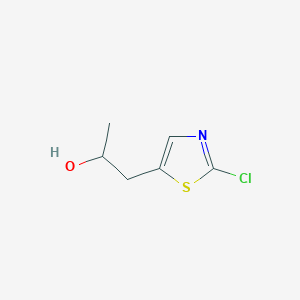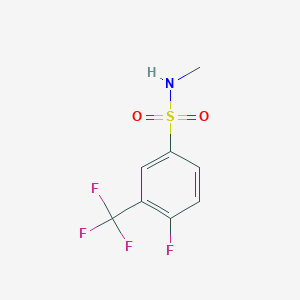
4-fluoro-N-methyl-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that features both fluorine and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of fluorine and sulfonamide groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring, followed by the introduction of the sulfonamide group through a sulfonation reaction. The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution and sulfonation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the fluorine and methyl groups on the benzene ring.
N-fluorobenzenesulfonimide: Contains a fluorine atom and a sulfonamide group but differs in the position and number of substituents.
Uniqueness
4-fluoro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7F4NO2S |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
4-fluoro-N-methyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 |
Clave InChI |
YJNVTSJSXQDCJB-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


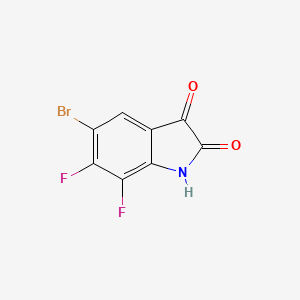

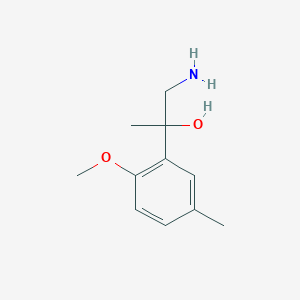
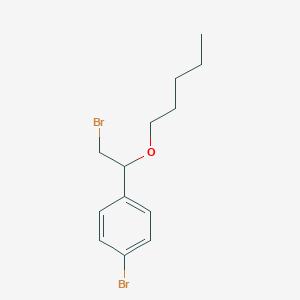
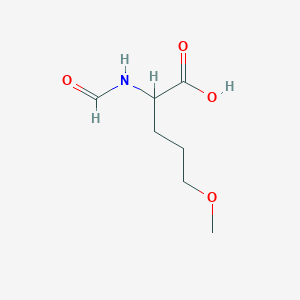
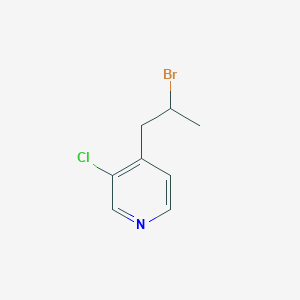
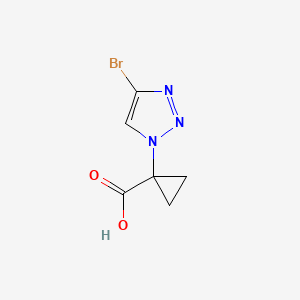
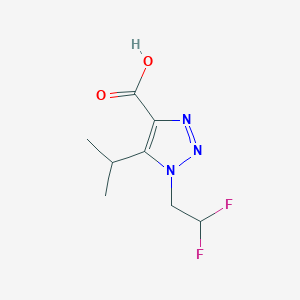
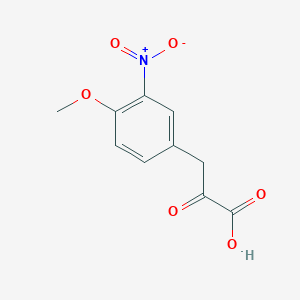
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
